3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide
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Overview
Description
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazolopyridazine core, which is fused with a methoxy group and a propanamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the methoxy group and the propanamide moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and acylating agents. The reaction conditions often involve heating under reflux, use of catalysts, and purification through column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC). The scalability of the synthesis would be a key consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The triazolopyridazine core can be reduced under specific conditions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The methoxy group and propanamide moiety can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide is unique due to its specific combination of functional groups and the triazolopyridazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H23N5O2 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
InChI |
InChI=1S/C19H23N5O2/c1-14(8-9-15-6-4-3-5-7-15)20-18(25)12-10-16-21-22-17-11-13-19(26-2)23-24(16)17/h3-7,11,13-14H,8-10,12H2,1-2H3,(H,20,25) |
InChI Key |
KLJIMFLLQXCESU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
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